4-Amino-2-(cyclopentyloxy)-N,N-dimethylbenzamide

Medicinal Chemistry SAR Studies Kinase Inhibitor Design

4-Amino-2-(cyclopentyloxy)-N,N-dimethylbenzamide is a trisubstituted benzamide derivative defined by a 4-amino group, a 2-cyclopentyloxy ether, and an N,N-dimethyl carboxamide. It belongs to the broader class of alkoxy-amino-benzamides that serve as intermediates in medicinal chemistry programs targeting kinase inhibition and receptor modulation.

Molecular Formula C14H20N2O2
Molecular Weight 248.32 g/mol
Cat. No. B12076195
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-2-(cyclopentyloxy)-N,N-dimethylbenzamide
Molecular FormulaC14H20N2O2
Molecular Weight248.32 g/mol
Structural Identifiers
SMILESCN(C)C(=O)C1=C(C=C(C=C1)N)OC2CCCC2
InChIInChI=1S/C14H20N2O2/c1-16(2)14(17)12-8-7-10(15)9-13(12)18-11-5-3-4-6-11/h7-9,11H,3-6,15H2,1-2H3
InChIKeyMTAADNGCERWXNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-2-(cyclopentyloxy)-N,N-dimethylbenzamide: Structural Identity and Procured Form for Research Selection


4-Amino-2-(cyclopentyloxy)-N,N-dimethylbenzamide is a trisubstituted benzamide derivative defined by a 4-amino group, a 2-cyclopentyloxy ether, and an N,N-dimethyl carboxamide. It belongs to the broader class of alkoxy-amino-benzamides that serve as intermediates in medicinal chemistry programs targeting kinase inhibition and receptor modulation [1]. The compound is typically procured as a research-grade building block with a minimum purity specification of 95%, enabling its use in structure–activity relationship (SAR) studies and fragment-based lead discovery .

Research-grade building block with defined purity specification
Unique 4-amino-2-cyclopentyloxy substitution topology
Supports SAR and fragment-based lead discovery workflows

Why Generic 4-Amino-2-(cyclopentyloxy)-N,N-dimethylbenzamide Substitution Fails in Specialized Research Contexts


Benzamide derivatives with identical molecular formulas but differing substitution patterns cannot be interchanged without altering pharmacological or physicochemical profiles. The ortho-cyclopentyloxy and para-amino arrangement on the benzamide core of 4-amino-2-(cyclopentyloxy)-N,N-dimethylbenzamide creates a unique hydrogen-bonding topology and electron distribution compared to positional isomers such as 4-(cyclopentyloxy)-N,N-dimethylbenzamide (CAS 1394929-09-9), which lacks the 4-amino donor and places the cyclopentyloxy group para to the carboxamide . Even among in-class analogs, the N,N-dimethyl carboxamide group modulates conformational flexibility and metabolic stability differently than N-methyl or unsubstituted amides, making direct substitution scientifically unsound without comparative SAR data [1].

Regioisomeric mismatch
4-Cyclopentyloxy regioisomer lacks the para-amino hydrogen-bond donor; target engagement profile may shift substantially.
Amide group substitution
N,N-Dimethyl carboxamide influences conformational flexibility and metabolic stability differently than N-methyl or unsubstituted amides.

4-Amino-2-(cyclopentyloxy)-N,N-dimethylbenzamide: Quantified Differentiation Evidence Against Comparators


Regioisomeric Differentiation: 4-Amino-2-cyclopentyloxy vs. 4-Cyclopentyloxy Substitution

The target compound places the hydrogen-bond-donating 4-amino group para to the carboxamide and the lipophilic cyclopentyloxy group at the ortho position. In contrast, the commercially available regioisomer 4-(cyclopentyloxy)-N,N-dimethylbenzamide (CAS 1394929-09-9) relocates the cyclopentyloxy to the para position and eliminates the amino group entirely . This substitution reversal fundamentally alters the molecule's capacity to engage in dual hydrogen-bond interactions with biological targets such as kinase hinge regions, which frequently require a donor–acceptor motif at the 4-position relative to a hydrophobic ortho substituent [1].

Regioisomeric H-Bond Topology
Class-level inference
Target: 1 HBD (para-NH₂, ortho-OCyPent)
Comparator: 0 HBD (para-OCyPent, no NH₂)
ΔHBD = +1
Supports pharmacophore matching for kinase hinge regions requiring donor–acceptor motif
Structural analysis from SMILES; no crystallographic data available
Medicinal Chemistry SAR Studies Kinase Inhibitor Design

Predicted Lipophilicity Divergence: cLogP Differential vs. 4-Cyclopentyloxy Analog

The addition of a 4-amino group to the benzamide scaffold significantly reduces lipophilicity compared to the des-amino analog. The target compound, 4-amino-2-(cyclopentyloxy)-N,N-dimethylbenzamide (Molecular Formula: C14H20N2O2; MW: 248.32), is predicted to have a lower cLogP than 4-(cyclopentyloxy)-N,N-dimethylbenzamide (MW: 233.31) due to the replacement of a C–H unit with a nitrogen atom and the introduction of a polar amino group . Quantitative structure–property relationship models indicate that this substitution reduces lipophilicity by approximately 0.5–1.0 logP units, shifting the compound toward more favorable drug-like space as defined by Lipinski's Rule of Five [1].

Lipophilicity (cLogP)
Class-level inference
ΔcLogP ≈ −0.5 to −1.0
(target vs. des-amino analog)
May improve solubility and reduce non-specific binding relative to comparator
Predicted via fragment-based methods; no experimental logP available
Physicochemical Profiling Drug-likeness Permeability Prediction

Electronic Modulation of the Benzamide Core: 4-Amino Substituent Effects on Reactivity and Binding

The 4-amino group is a strong electron-donating substituent (+M effect) that enriches the electron density of the benzamide aromatic ring. This contrasts sharply with the 4-cyclopentyloxy analog, where the ether oxygen provides a weaker +M effect moderated by the electron-withdrawing inductive effect of the cyclopentyl ring [1]. The enhanced electron density in the target compound increases the basicity of the carboxamide oxygen and modulates the pKa of the aromatic amine, influencing both target binding (e.g., π-stacking interactions with tyrosine kinase active sites) and chemical reactivity in downstream synthetic transformations (e.g., acylation, sulfonylation, diazotization) [2].

Electronic Effect (Hammett σp)
Supporting evidence
Δσp ≈ −0.36 to −0.41
(target NH₂ vs. comparator OCyPent)
Stronger electron-donating character alters reactivity and aromatic interaction profile
Estimated from standard compilations; OCyPent value interpolated
Computational Chemistry Electron-Donating Effects Medicinal Chemistry Design

Highest-Confidence Application Scenarios for 4-Amino-2-(cyclopentyloxy)-N,N-dimethylbenzamide Based on Evidence


Kinase Inhibitor Fragment Screening and Hit Expansion

The 4-amino-2-cyclopentyloxy substitution pattern provides a donor–acceptor pharmacophore compatible with ATP-binding site hinge regions of kinases. Procurement of this compound as a scaffold for fragment-based drug discovery is justified when the screening cascade requires a para-amino donor paired with an ortho-lipophilic group to probe selectivity against kinase panels [1].

SAR Studies Exploring Amino-Alkoxy Substitution Topology on Benzamide Cores

When a medicinal chemistry program has identified benzamide-based hits but needs to systematically explore the impact of amino group placement (ortho vs. meta vs. para) relative to an alkoxy substituent, 4-amino-2-(cyclopentyloxy)-N,N-dimethylbenzamide serves as a defined topological probe that cannot be replaced by its 4-cyclopentyloxy isomer, as demonstrated by the differing hydrogen-bond donor capacities and electronic profiles .

Probe Molecule for Evaluating Lipophilicity-Driven Off-Target Binding

The predicted lower cLogP of 4-amino-2-(cyclopentyloxy)-N,N-dimethylbenzamide relative to its des-amino analog makes it a candidate for use in panels designed to assess lipophilicity-dependent promiscuity. Researchers comparing target engagement vs. non-specific binding across a series of benzamide analogs can use this compound to isolate the contribution of the 4-amino polarity element [2].

Synthetic Intermediate for 4-Amino-Functionalized Benzamide Libraries

The free 4-amino group is a versatile synthetic handle for parallel derivatization (acylation, sulfonylation, reductive amination). Procuring the compound with ≥95% purity enables its direct use as a late-stage diversification intermediate in library synthesis, where the N,N-dimethyl carboxamide is retained as a metabolically stable terminus.

Application
Selection Property
Validation Focus
Kinase inhibitor fragment screening
Donor–acceptor pharmacophore compatibility
Hinge-binding motif analysis
SAR of amino-alkoxy topology
Topological hydrogen-bond probe
Substitution pattern effect mapping
Lipophilicity-driven off-target binding panels
Polarity element contribution
Promiscuity vs. target engagement differentiation
Synthetic diversification intermediate
Free 4-amino handle reactivity
Parallel library synthesis compatibility
Quote Request

Request a Quote for 4-Amino-2-(cyclopentyloxy)-N,N-dimethylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.